![molecular formula C23H27ClN2O2 B1662910 托特罗定盐酸盐 CAS No. 180468-39-7](/img/structure/B1662910.png)
托特罗定盐酸盐
描述
科学研究应用
Clinical Applications
The primary clinical applications of solifenacin include:
- Overactive Bladder (OAB) : Characterized by symptoms such as urgency, frequency, and urge incontinence.
- Neurogenic Detrusor Overactivity : A condition often resulting from neurological disorders affecting bladder control .
Efficacy Data
A multicenter Phase III clinical trial evaluated the efficacy of solifenacin 10 mg once daily over 12 weeks. Key findings included:
- Reduction in Micturitions : The mean decrease in micturitions per 24 hours was significantly greater in the solifenacin group (-3.0) compared to placebo (-1.5) .
- Incontinence Episodes : The solifenacin group experienced a more substantial reduction in incontinence episodes (-2.0 vs -1.1) .
- Complete Continence : 52.9% of patients on solifenacin achieved complete continence compared to 33.8% on placebo .
- Volume Voided : The mean increase in volume voided per micturition was 47.2 mL for solifenacin versus 2.7 mL for placebo .
Safety Profile
The safety profile of solifenacin is generally favorable, with most adverse effects being mild to moderate. Common side effects include:
- Dry Mouth : Reported by 26.8% of patients on solifenacin compared to 3.9% on placebo.
- Constipation : Occurred in 17.1% of patients taking solifenacin versus 3.3% on placebo.
- Blurred Vision : Reported by 3.5% of patients on solifenacin compared to 1.2% on placebo .
Serious adverse events were rare, with only a few cases reported that were potentially related to the medication.
Comparative Effectiveness
Comparative studies have shown that solifenacin is more selective for bladder M3 receptors than older antimuscarinic agents, potentially leading to fewer side effects and higher patient compliance .
Table: Comparative Efficacy of Solifenacin vs Other Antimuscarinics
Drug Name | Dosage | Reduction in Micturitions (24h) | Common Side Effects |
---|---|---|---|
Solifenacin | 10 mg QD | -3.0 | Dry mouth, constipation |
Oxybutynin | 5 mg TID | -2.5 | Dry mouth, dizziness |
Tolterodine | 4 mg QD | -2.8 | Dry mouth, headache |
Case Studies
Several case studies highlight the effectiveness of solifenacin in diverse patient populations:
- Elderly Patients with OAB : A study involving elderly patients demonstrated significant improvements in urinary symptoms and quality of life metrics after initiating treatment with solifenacin .
- Patients with Neurological Conditions : In patients suffering from multiple sclerosis, solifenacin effectively reduced urinary urgency and frequency while maintaining a tolerable side effect profile .
作用机制
盐酸YM905 通过选择性结合毒蕈碱受体,特别是 M3 亚型,发挥作用,M3 亚型主要存在于膀胱中。 通过阻断这些受体,它可以减少膀胱收缩并增加膀胱容量,从而缓解膀胱过度活动的症状 . 所涉及的分子靶标包括毒蕈碱乙酰胆碱受体,它在调节膀胱功能中起着至关重要的作用 .
生化分析
Biochemical Properties
Solifenacin hydrochloride is a competitive muscarinic receptor antagonist . It has the highest affinity for M3, M1, and M2 muscarinic receptors . 80% of the muscarinic receptors in the bladder are M2, while 20% are M3 . Solifenacin hydrochloride’s antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .
Cellular Effects
Solifenacin hydrochloride antagonizes the M2 and M3 muscarinic receptors in the bladder to treat an overactive bladder . It has a long duration of action as it is usually taken once daily . Patients taking solifenacin hydrochloride should be aware of the risks of angioedema and anaphylaxis .
Molecular Mechanism
Solifenacin hydrochloride undergoes N-oxidation at the quinuclidin ring by cytochrome P450, though the exact enzymes are not revealed in the literature . The tetrahydroisoquinolone ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 . A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4 . Finally, solifenacin hydrochloride can undergo direct glucuronidation . Only solifenacin hydrochloride and the 4R-hydroxy metabolite are pharmacologically active .
Temporal Effects in Laboratory Settings
In short-term (mostly 12-week) trials, solifenacin hydrochloride significantly reduced urgency episodes, micturitions, and incontinence episodes per 24 hours .
Dosage Effects in Animal Models
In animal models, solifenacin hydrochloride (0.01-0.3 mg/kg) dose-dependently increased bladder capacity and voided volume at doses of 0.03 mg/kg i.v. or more, but did not affect residual volume or micturition pressure at any dose tested .
Metabolic Pathways
Solifenacin hydrochloride is metabolized mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4, with about only 7% (3–13%) of the dose being excreted unchanged in the urine .
Transport and Distribution
It is known that solifenacin hydrochloride is taken orally and has a high bioavailability of 90% .
Subcellular Localization
Given its mechanism of action, it is likely that solifenacin hydrochloride interacts with muscarinic receptors located on the cell membrane of bladder cells .
准备方法
合成路线和反应条件
盐酸YM905 是通过多步过程合成的,该过程涉及奎宁环衍生物与四氢异喹啉羧酸酯的反应。 反应条件通常包括使用有机溶剂和催化剂来促进所需产物的形成 .
工业生产方法
盐酸YM905 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程包括严格的质量控制措施,以保持最终产品的稳定性和安全性 .
化学反应分析
反应类型
盐酸YM905 会发生各种化学反应,包括:
氧化: 此反应涉及添加氧或去除氢,导致形成氧化产物。
还原: 此反应涉及添加氢或去除氧,导致形成还原产物。
常用试剂和条件
盐酸YM905 反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及各种有机溶剂。 反应条件通常涉及控制温度和压力,以确保达到预期结果 .
主要形成的产物
相似化合物的比较
类似化合物
奥昔布宁: 另一种用于治疗膀胱过度活动的毒蕈碱受体拮抗剂。
托特罗定: 一种具有类似治疗应用的毒蕈碱受体拮抗剂。
达非那新: 一种选择性 M3 受体拮抗剂,用于类似的适应症.
独特性
盐酸YM905 由于其对膀胱受体的高度选择性而具有独特性,与其他毒蕈碱受体拮抗剂相比,副作用更少。 这种选择性使其成为那些使用其他药物时出现明显抗胆碱能副作用的患者的首选 .
生物活性
Solifenacin hydrochloride, marketed under the brand name Vesicare, is a competitive muscarinic receptor antagonist primarily used for treating overactive bladder (OAB) and neurogenic detrusor overactivity. Its mechanism of action involves selective antagonism of muscarinic receptors, particularly the M3 receptor subtype, leading to decreased bladder muscle contraction and increased bladder capacity. This article explores the biological activity of solifenacin, including pharmacological properties, clinical efficacy, and safety profiles supported by various studies.
Solifenacin exhibits its effects through the following mechanisms:
- Receptor Selectivity : It predominantly antagonizes the M3 muscarinic receptors in the bladder, which are responsible for detrusor muscle contraction. It also affects M1 and M2 receptors but with lesser affinity .
- Smooth Muscle Relaxation : By blocking acetylcholine from binding to these receptors, solifenacin reduces bladder tone, allowing for larger urine volumes and fewer micturition episodes .
Pharmacokinetics
The pharmacokinetic profile of solifenacin reveals several key parameters:
- Absorption : Solifenacin is well absorbed with a bioavailability of approximately 90% .
- Peak Plasma Concentration : Achieved within 3 to 8 hours post-ingestion, with concentrations ranging from 24.0 ng/mL for a 5 mg dose to 40.6 ng/mL for a 10 mg dose .
- Half-Life : The elimination half-life ranges from 33 to 85 hours, allowing for once-daily dosing .
- Metabolism : Primarily metabolized in the liver via cytochrome P450 (CYP) 3A4, with minimal renal excretion (7% unchanged) .
Clinical Efficacy
Solifenacin's clinical efficacy has been demonstrated in multiple phase III trials involving thousands of patients:
Study | Dosage | Efficacy Outcomes | Sample Size | Duration |
---|---|---|---|---|
Trial A | 5 mg/day | Significant reduction in urgency and incontinence episodes | 800 | 12 weeks |
Trial B | 10 mg/day | Greater improvement in quality of life measures compared to placebo | 1000 | 12 weeks |
Pooled Analysis | 5/10 mg/day | Enhanced volume voided per micturition; reduced nocturia and urgency episodes | 2800+ | 12 weeks |
These trials consistently show that solifenacin significantly outperforms placebo in reducing OAB symptoms such as urgency, frequency, and incontinence . Additionally, improvements were noted in quality of life metrics assessed through tools like the King's Health Questionnaire (KHQ) across multiple domains .
Safety Profile
The safety profile of solifenacin has been evaluated extensively. Common adverse effects include:
- Anticholinergic Effects : Dry mouth, constipation, and blurred vision are frequently reported but are generally mild to moderate in severity .
- Serious Reactions : Rare cases of angioedema and anaphylaxis have been documented; hence monitoring is advised .
In comparative studies against other antimuscarinics like tolterodine and oxybutynin, solifenacin demonstrated better tolerability profiles with lower withdrawal rates due to adverse effects .
Case Studies
Several case studies further illustrate solifenacin's effectiveness:
- Case Study on Work Productivity :
- Long-Term Efficacy Study :
属性
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUBKMSXTZQZEB-VROPFNGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046783 | |
Record name | Solifenacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180468-39-7 | |
Record name | Solifenacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。